molecular formula C13H12N2O2S B2842974 N-(4-phenacyl-1,3-thiazol-2-yl)acetamide CAS No. 476281-90-0

N-(4-phenacyl-1,3-thiazol-2-yl)acetamide

Cat. No. B2842974
CAS RN: 476281-90-0
M. Wt: 260.31
InChI Key: HGJJQHRXALWIFN-UHFFFAOYSA-N
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Description

N-(4-phenacyl-1,3-thiazol-2-yl)acetamide is a compound that belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . It is a heterocyclic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

The synthesis of N-(4-phenacyl-1,3-thiazol-2-yl)acetamide derivatives involves a series of chemical reactions . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .


Molecular Structure Analysis

The molecular structure of N-(4-phenacyl-1,3-thiazol-2-yl)acetamide derivatives were confirmed by their physicochemical properties and spectroanalytical data . The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The IR data provides information about the functional groups present in the molecule .


Chemical Reactions Analysis

Thiazoles, including N-(4-phenacyl-1,3-thiazol-2-yl)acetamide, are known to undergo a variety of chemical reactions . For instance, the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .

Scientific Research Applications

Antibacterial Activity

Thiazoles, the class of compounds to which our compound belongs, are known for their antibacterial properties . The specific substituents on the thiazole ring can greatly affect these biological outcomes .

Antifungal Activity

Some thiazole derivatives have shown promising antifungal activity. For instance, a compound with a similar structure, 2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid, has shown comparable antifungal activity against C. albicans and C. glabrata .

Anti-inflammatory Activity

Thiazoles are also known for their anti-inflammatory properties . The specific effects can vary depending on the substituents on the thiazole ring .

Antitumor Activity

Thiazoles have been studied for their antitumor properties . In 2018, a novel series of phenoxy thiazoles were synthesized and screened for cytotoxic and anti-proliferative activity against multiple cancer cells .

Antidiabetic Activity

Thiazoles have shown potential as antidiabetic agents . The specific effects can depend on the substituents on the thiazole ring .

Antiviral Activity

Thiazoles have been explored for their antiviral properties . The specific effects can depend on the substituents on the thiazole ring .

Antioxidant Activity

Thiazoles are known for their antioxidant properties . The specific effects can depend on the substituents on the thiazole ring .

Neuroprotective Activity

Thiazoles have shown potential as neuroprotective agents . The specific effects can depend on the substituents on the thiazole ring .

properties

IUPAC Name

N-(4-phenacyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-9(16)14-13-15-11(8-18-13)7-12(17)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJJQHRXALWIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-oxo-2-phenylethyl)thiazol-2-yl)acetamide

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